In Vivo ACE Inhibitory Activity is Virtually Abolished by Nε-Cbz Protection
A direct comparative study by Saito et al. demonstrates that Nε-carbobenzoxy (Cbz) protection of the L-lysine residue in Lisinopril-like compounds drastically reduces in vivo ACE inhibitory activity, despite retaining potent in vitro activity [1].
| Evidence Dimension | Inhibition of Angiotensin I-induced pressor response (in vivo activity) |
|---|---|
| Target Compound Data | Low activity (no specific quantitative value provided, described as 'low activity' class for 1b-4b) |
| Comparator Or Baseline | Lisinopril (and related unprotected derivatives 1a-4a) showed 'high activity' |
| Quantified Difference | Marked difference; high vs. low activity |
| Conditions | In vivo rat model measuring pressor response to Angiotensin I |
Why This Matters
This data confirms that N-Benzyloxycarbonyl (S)-Lisinopril is not a prodrug with meaningful in vivo ACE inhibitory activity, distinguishing its utility strictly for in vitro research or as an analytical standard from a therapeutically relevant analog.
- [1] Saito S, et al. Inhibitory activity and protein binding of L-lysine derivatives as angiotensin converting enzyme inhibitors. Arzneimittelforschung. 1990 Oct;40(10):1083-6. PMID: 1963299. View Source
